Atropisomer 1
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Overview
Description
Atropisomers are stereoisomers that arise due to hindered rotation around a single bond, leading to the isolation of individual conformers. Atropisomer 1 is a specific type of atropisomer that exhibits axial chirality, which is significant in pharmaceutical design and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atropisomer 1 can be synthesized through various coupling reactions such as Ullmann coupling, Suzuki–Miyaura reaction, or palladium-catalyzed arylation of arenes . These methods typically involve the formation of a biaryl bond, which is crucial for the atropisomeric property. The reaction conditions often include the use of catalysts like palladium and bases such as potassium carbonate.
Industrial Production Methods: In industrial settings, the production of atropisomers often involves desymmetrization, kinetic resolution, or dynamic kinetic resolution processes to generate enantioenriched products . These methods ensure the production of stable single atropisomers suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Atropisomer 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Atropisomer 1 has a wide range of applications in scientific research, including:
Chemistry: Used in asymmetric synthesis and as a chiral ligand in catalysis.
Biology: Studied for its role in biological systems and its interaction with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique stereochemical properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Atropisomer 1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Atropisomer 1 can be compared with other similar compounds, such as:
Biaryls: These compounds also exhibit axial chirality and are used in similar applications.
Heterobiaryls: These compounds contain heteroatoms and exhibit similar stereochemical properties.
Diarylamines: These compounds have a similar structure and are studied for their biological activity.
Uniqueness: this compound is unique due to its specific stereochemical stability and its ability to interact with a wide range of molecular targets. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C21H15N3O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
10-(4-hydroxyphenyl)-8,13,15-triazatetracyclo[9.6.1.02,7.014,18]octadeca-1(18),2,4,6,11,14,16-heptaen-9-one |
InChI |
InChI=1S/C21H15N3O2/c25-13-7-5-12(6-8-13)18-16-11-23-20-19(16)15(9-10-22-20)14-3-1-2-4-17(14)24-21(18)26/h1-11,18,25H,(H,22,23)(H,24,26) |
InChI Key |
LGIBDQRYOFBMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CNC4=NC=C3)C(C(=O)N2)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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